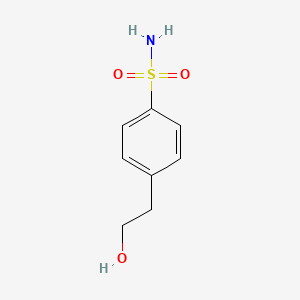

4-(2-Hydroxyethyl)benzenesulfonamide

Vue d'ensemble

Description

4-(2-Hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C8H11NO3S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+HOCH2CH2NH2→C6H5SO2NHCH2CH2OH+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Hydroxyethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(2-Hydroxyethyl)benzenesulfonic acid.

Reduction: Formation of 4-(2-Aminoethyl)benzenesulfonamide.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-(2-Hydroxyethyl)benzenesulfonamide has been studied for its potential as a pharmaceutical agent. Its sulfonamide group is known for its role in various biological activities, making it a candidate for drug development.

Inhibition of Enzymes

Recent studies have highlighted the compound's ability to inhibit specific enzymes, particularly carbonic anhydrases and monoamine oxidases.

- Monoamine Oxidase Inhibition : Research indicates that this compound exhibits inhibitory effects on human monoamine oxidase A and B, with IC50 values of 43.3 µM and 3.47 µM respectively. This suggests potential applications in treating neurological disorders such as Parkinson's disease .

- Carbonic Anhydrase Inhibition : The compound also shows promise as an inhibitor of human carbonic anhydrases, which are crucial in various physiological processes including respiration and acid-base balance. Studies have indicated that modifications of the sulfonamide structure can enhance binding affinity and selectivity towards specific carbonic anhydrase isoforms .

Therapeutic Uses

The therapeutic potential of this compound extends beyond enzyme inhibition:

- Cardiovascular Applications : The compound has been suggested for use in developing parenteral agents for treating acute heart failure due to its high purity and efficacy in preliminary tests .

- Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects, making this compound a candidate for further research in inflammatory conditions.

Table 1: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Monoamine Oxidase A | 43.3 | |

| Monoamine Oxidase B | 3.47 | |

| Carbonic Anhydrase II | TBD | |

| Carbonic Anhydrase IX | TBD |

Case Studies

-

Monoamine Oxidase Inhibition Study :

- A study conducted on the inhibitory effects of various sulfonamides, including this compound, revealed significant inhibition of both isoforms of monoamine oxidase. Molecular docking studies provided insights into the binding interactions within the active site, suggesting a mechanism for selective inhibition .

-

Carbonic Anhydrase Activity :

- Another investigation focused on the synthesis of novel benzenesulfonamide derivatives aimed at enhancing carbonic anhydrase inhibition. The results indicated that structural modifications could significantly improve binding affinities, paving the way for new therapeutic agents targeting respiratory diseases .

Mécanisme D'action

The mechanism of action of 4-(2-Hydroxyethyl)benzenesulfonamide primarily involves its interaction with carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes such as pH regulation and fluid secretion .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Aminoethyl)benzenesulfonamide: Similar structure but with an amino group instead of a hydroxyl group.

4-(2-Hydroxyethyl)benzene-1-sulfonamide: Another name for the same compound.

Sulfanilamide: A simpler sulfonamide with a similar sulfonyl group but different substituents.

Uniqueness

4-(2-Hydroxyethyl)benzenesulfonamide is unique due to its specific combination of a hydroxyl group and a sulfonamide group, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to other sulfonamides .

Activité Biologique

4-(2-Hydroxyethyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the chemical formula C8H11NO3S and is characterized by the presence of a sulfonamide group attached to a benzene ring. Its structure contributes to its biological activity, particularly in enzyme inhibition.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

- Monoamine Oxidase (MAO) : The compound has been evaluated for its inhibitory properties against human MAO A and B. It demonstrated IC50 values of 43.3 µM for MAO A and 3.47 µM for MAO B, suggesting potential as a lead compound for developing antiparkinsonian agents .

- Carbonic Anhydrase : Benzenesulfonamides, including this compound, are recognized for their ability to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues .

2. Anti-inflammatory Activity

In vivo studies have shown that derivatives of benzenesulfonamides can significantly inhibit carrageenan-induced rat paw edema, indicating anti-inflammatory properties. For instance, compounds related to this compound showed inhibition rates of approximately 94.69% at certain concentrations .

3. Antimicrobial Activity

The antimicrobial efficacy of related benzenesulfonamide compounds has been assessed against various pathogens:

- Compounds demonstrated minimum inhibitory concentrations (MIC) against E. coli, S. aureus, and Pseudomonas aeruginosa, with some derivatives showing comparable activity to standard antibiotics .

The biological effects of this compound can be attributed to its interactions with specific molecular targets:

- Calcium Channel Modulation : The compound may influence perfusion pressure and coronary resistance through calcium channel inhibition, as indicated by theoretical studies using molecular docking simulations . This suggests a potential role in cardiovascular applications.

- Lipoxygenase Inhibition : The compound's structural features allow it to inhibit lipoxygenases (LOXs), enzymes implicated in inflammatory processes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Theoretical models predict optimal distribution characteristics with a relatively short half-life due to its lipophilicity, which may influence its bioavailability and efficacy .

Case Studies

Several studies highlight the practical applications of this compound:

- A study involving isolated rat hearts demonstrated that derivatives can significantly alter perfusion pressure, indicating potential cardiovascular benefits .

- In another study, various benzenesulfonamide derivatives were synthesized and tested for anti-inflammatory and antimicrobial activities, showcasing the versatility of this chemical class .

Propriétés

IUPAC Name |

4-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKHXKKLCRPAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-71-0 | |

| Record name | 4-(2-Hydroxyethyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-HYDROXYETHYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87HL547L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.